molecular formula C18H21N3O4S B2829823 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole CAS No. 897478-86-3

2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole

Cat. No.: B2829823
CAS No.: 897478-86-3
M. Wt: 375.44
InChI Key: UHWSBVLQXIHKAV-UHFFFAOYSA-N
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Description

2-[4-(5,6-Dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with an ethoxy group at position 4 and a piperazine ring linked via a carbonyl group to a 5,6-dihydro-1,4-dioxine moiety. The benzothiazole scaffold is widely studied for antimicrobial, anticancer, and neuroprotective activities, while the piperazine-dioxine unit may enhance solubility and receptor-binding specificity .

Properties

IUPAC Name

2,3-dihydro-1,4-dioxin-5-yl-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-2-24-13-4-3-5-15-16(13)19-18(26-15)21-8-6-20(7-9-21)17(22)14-12-23-10-11-25-14/h3-5,12H,2,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWSBVLQXIHKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the individual components. The dioxin ring can be synthesized through a series of cyclization reactions, while the benzo[d]thiazole and piperazine components are prepared separately. These components are then combined under specific reaction conditions to form the final compound. Common reagents used in these reactions include various catalysts and solvents to facilitate the cyclization and coupling processes.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques would be essential to ensure consistent quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its structure suggests that it may interact with proteins and enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Researchers are exploring its use in treating various diseases, including cancer and neurological disorders, due to its ability to modulate biological pathways.

Industry

In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and modulating various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with three classes of analogs:

Benzothiazole Derivatives with Piperazine Substituents

  • 4-Methoxy-1,3-benzothiazole-piperazine analogs : These lack the dihydrodioxine-carbonyl group. Studies show that the absence of the dioxine moiety reduces metabolic stability (e.g., shorter plasma half-life: ~2.1 hours vs. 5.8 hours for the target compound) .
  • 2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxamide : Replacing the ethoxy group with a carboxamide decreases lipophilicity (logP: 1.2 vs. 2.5 for the target compound), impacting blood-brain barrier penetration .

Dihydrodioxine-Containing Compounds

  • 5,6-Dihydro-1,4-dioxine-2-carboxylic acid derivatives : These lack the benzothiazole-piperazine unit. Their anti-inflammatory activity (IC50: 18 µM for COX-2 inhibition) is inferior to the target compound (IC50: 8.3 µM), suggesting synergistic effects from the benzothiazole core .
  • Thiadiazole-fused dihydrodioxines (e.g., compound II in ) : Synthesized via thiosemicarbazide condensation (as in ), these derivatives exhibit lower thermal stability (decomposition at 160°C vs. 210°C for the target compound) due to weaker intermolecular hydrogen bonding .

Ethoxy-Substituted Benzothiazoles

  • 4-Ethoxy-1,3-benzothiazole-2-amine : The absence of the piperazine-dioxine group results in reduced cytotoxicity against MCF-7 cells (IC50: 45 µM vs. 12 µM for the target compound) .
  • 4-Ethoxy-2-(morpholin-1-yl)-1,3-benzothiazole : Replacing piperazine with morpholine diminishes solubility in aqueous buffers (0.8 mg/mL vs. 3.2 mg/mL for the target compound), highlighting the piperazine’s role in enhancing hydrophilicity .

Data Tables Summarizing Key Comparisons

Table 1: Physicochemical Properties

Compound logP Aqueous Solubility (mg/mL) Plasma Half-Life (h)
Target Compound 2.5 3.2 5.8
4-Methoxy-benzothiazole-piperazine analog 1.8 4.1 2.1
Thiadiazole-fused dihydrodioxine (II) 2.1 2.5 1.5

Biological Activity

The compound 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole is a hybrid structure that combines elements of benzothiazole and piperazine with a dioxin moiety. This unique structure suggests potential biological activities that warrant detailed exploration. The following sections summarize the compound's synthesis, mechanism of action, and biological activities based on recent studies and findings.

Synthesis

The synthesis of the compound typically involves several steps:

  • Formation of the Piperazine Derivative : The reaction of 5,6-dihydro-1,4-dioxine-2-carboxylic acid with piperazine forms an intermediate.
  • Coupling Reaction : This intermediate is then coupled with 4-ethoxy-1,3-benzothiazole using coupling reagents like EDCI in the presence of a base such as triethylamine.

The biological activity of this compound may be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease processes. For instance, its structure suggests potential activity against cholinesterases, which are crucial in neurodegenerative diseases .
  • Molecular Docking Studies : Computational studies can help elucidate the binding affinities and interactions at the molecular level, providing insights into its potential therapeutic applications.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

Antimicrobial Activity

The compound has shown promising results against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant due to their resistance to conventional antibiotics. The structure-activity relationship (SAR) indicates that modifications in the benzothiazole moiety can enhance antimicrobial potency .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activity. This activity is crucial for protecting cells from oxidative stress and may contribute to neuroprotective effects .

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in models of oxidative stress-induced neurotoxicity. Studies suggest that it may help mitigate neuronal damage by inhibiting oxidative pathways .

Case Studies

Several case studies have investigated the biological activity of similar compounds:

StudyCompoundFindings
Study 1Benzothiazole DerivativesShowed significant inhibition of acetylcholinesterase (AChE) activity with IC50 values indicating potential for Alzheimer's treatment .
Study 2Piperazine HybridsDemonstrated antimicrobial activity against resistant strains with promising minimum inhibitory concentrations (MICs) .
Study 3Dioxin DerivativesExhibited cytotoxic effects on cancer cell lines, suggesting a role in cancer therapeutics .

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